molecular formula C19H23N3O5S B2610672 2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide CAS No. 2034260-55-2

2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2610672
CAS No.: 2034260-55-2
M. Wt: 405.47
InChI Key: LYPPSLDSAPTYGE-UHFFFAOYSA-N
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Description

2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to an oxan-4-yl and pyridin-3-yl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The sulfamoyl group is then introduced via sulfonation reactions, and the oxan-4-yl and pyridin-3-yl moieties are attached through nucleophilic substitution reactions. Common reagents used in these steps include methyl iodide for methylation, sulfur trioxide for sulfonation, and various nucleophiles for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile .

Scientific Research Applications

2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-pyridineboronic acid: Shares the methoxy and pyridine moieties but lacks the sulfamoyl and oxan-4-yl groups.

    2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a boronic ester group instead of the sulfamoyl group.

Uniqueness

2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxan-4-yl and sulfamoyl groups distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

2-methoxy-5-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-17-5-4-15(11-16(17)19(20)23)28(24,25)22-18(13-6-9-27-10-7-13)14-3-2-8-21-12-14/h2-5,8,11-13,18,22H,6-7,9-10H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPSLDSAPTYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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